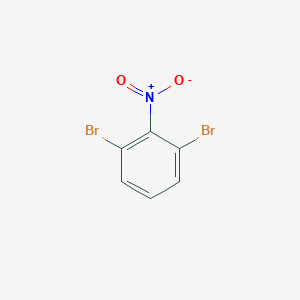

1,3-Dibromo-2-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dibromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATHNBZPXBWLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504741 | |

| Record name | 1,3-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-32-9 | |

| Record name | 1,3-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dibromo-2-nitrobenzene CAS number and properties

An In-depth Technical Guide to 1,3-Dibromo-2-nitrobenzene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction: this compound is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern—a nitro group positioned between two bromine atoms—creates a molecule with distinct reactivity profiles, making it a valuable and versatile building block. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, this electronic effect creates a reactivity gradient between the two bromine atoms, enabling highly regioselective sequential functionalization, particularly in cross-coupling reactions. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, key synthetic applications, and essential safety information for laboratory professionals.

Section 1: Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This section consolidates the key physical, chemical, and spectroscopic identifiers for this compound.

Chemical Identity

-

IUPAC Name: this compound

Physicochemical Properties

This compound is a solid at room temperature and possesses properties that necessitate specific handling and storage conditions.

| Property | Value | Reference(s) |

| Appearance | Solid | [5] |

| Melting Point | 84 °C | |

| Boiling Point | 243 °C at 760 mmHg | [2] |

| Density | 2.101 g/cm³ | [2] |

| Flash Point | 100.7 °C | [2] |

| Vapor Pressure | 0.0513 mmHg at 25°C | [2] |

| XLogP3 | 3.1 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

Solubility Profile

Based on the principle of "like dissolves like," the moderate polarity of this compound dictates its solubility. It exhibits low solubility in water but is soluble in many common organic solvents.[6]

| Solvent Class | Specific Solvent | Predicted Solubility |

| Polar Aprotic | Acetone | High |

| Tetrahydrofuran (THF) | High | |

| Dichloromethane (DCM) | Moderate to High | |

| Dimethylformamide (DMF) | High | |

| Polar Protic | Ethanol | Moderate |

| Methanol | Moderate | |

| Nonpolar | Toluene | Moderate |

| Hexanes | Low | |

| Aqueous | Water | Low / Insoluble |

Note: This table serves as a guideline. Experimental verification is recommended for specific applications.

Spectroscopic Data

The following spectroscopic data is predicted based on established principles and data from structurally similar compounds.[7][8]

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):

-

δ ~7.65 ppm (t, J = 8.1 Hz, 1H): This triplet corresponds to the proton at the C4 position (H-4), which is coupled to the two equivalent adjacent protons (H-5 and H-3 are part of the dibromo-substituted portion). The electron-withdrawing nitro group and bromine atoms deshield this proton.

-

δ ~7.40 ppm (d, J = 8.1 Hz, 2H): This doublet represents the two equivalent protons at the C5 and C6 positions (H-5, H-6), coupled to the proton at C4.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃):

-

δ ~149.5 ppm: C2 (Carbon bearing the nitro group).

-

δ ~135.0 ppm: C4.

-

δ ~130.0 ppm: C5, C6.

-

δ ~124.0 ppm: C1, C3 (Carbons bearing the bromine atoms).

Infrared (IR) Spectroscopy (Predicted, ATR):

-

3100 - 3050 cm⁻¹ (w): Aromatic C-H stretching.

-

1540 - 1515 cm⁻¹ (s): Asymmetric NO₂ stretching.[7]

-

1360 - 1330 cm⁻¹ (s): Symmetric NO₂ stretching.[7]

-

~750 cm⁻¹ (s): C-Br stretching.

Mass Spectrometry (MS) (Predicted, EI):

-

m/z 281 [M]⁺, 279 [M]⁺: The molecular ion peak will show a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[7]

-

m/z 235 [M-NO₂]⁺, 233 [M-NO₂]⁺: A significant fragment corresponding to the loss of the nitro group.[7]

-

m/z 154: Fragment corresponding to the loss of both bromine atoms.

-

m/z 75: C₆H₃⁺ fragment.[7]

Section 2: Synthesis and Reactivity

The synthesis of this compound is a strategic process that relies on the principles of electrophilic aromatic substitution and the directing effects of substituents.

Synthesis Pathway

The most logical and commonly employed synthetic route begins with benzene and proceeds through nitration followed by a double bromination. The order of these steps is critical; performing bromination first would lead to ortho- and para-dibromobenzene, which would not yield the desired 2-nitro isomer upon nitration.[5][9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general method for the first selective cross-coupling reaction. [10][11]

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (281 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and a palladium catalyst system such as Pd(OAc)₂ (4.5 mg, 0.02 mmol) and a phosphine ligand like SPhos (16.4 mg, 0.04 mmol).

-

Solvent Addition: Add 10 mL of degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion to 2,6-dibromoaniline.

-

Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.81 g, 10 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) in 50 mL of ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice water. Basify the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

-

Purification: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dibromoaniline, which can be further purified by recrystallization or column chromatography.

Section 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, chronic | 3 | H412: Harmful to aquatic life with long lasting effects |

Data compiled from multiple safety data sheets.[12][13][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [12]Ensure eyewash stations and safety showers are readily accessible. * Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. [12] * Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter. [13]* Handling Practices: Avoid creating dust. [12]Do not get in eyes, on skin, or on clothing. [12]Wash hands thoroughly after handling. [12]Do not eat, drink, or smoke in the work area. [1]

-

Disposal

Dispose of waste in accordance with local, regional, and national regulations. Contaminated materials should be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds. [1][12]

References

-

This compound|Organic Synthesis Building Block - Benchchem.

-

Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... - Filo.

-

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene - Benchchem.

-

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene - Benchchem.

-

[Chemistry] Suggest a synthetic route from benzene to 1,3 dibromo 2 nitrobenzene.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4 - SAFETY DATA SHEET.

-

m-BROMONITROBENZENE - Organic Syntheses Procedure.

-

Safety Data Sheet - Biosynth.

-

Spectroscopic Profile of 1,3-Dibromo-5-nitrobenzene: A Technical Guide - Benchchem.

-

Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents - Benchchem.

-

The Chemical Properties and Industrial Applications of Nitrobenzene Derivatives.

-

1,3-Dibromobenzene(108-36-1) 13C NMR spectrum - ChemicalBook.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

-

1,2-Dibromo-3-nitrobenzene | C6H3Br2NO2 | CID 12167356 - PubChem.

-

1-Bromo-2-nitrobenzene(577-19-5) IR Spectrum - ChemicalBook.

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

-

This compound - ChemNet.

-

13402-32-9 | MFCD09998726 | this compound - A2B Chem.

-

13402-32-9 | this compound - ChemScene.

-

Nitrobenzene - Sciencemadness Wiki.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 13402-32-9 [chemnet.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

physical and chemical properties of 1,3-Dibromo-2-nitrobenzene

An In-depth Technical Guide on the Physical and Chemical Properties of 1,3-Dibromo-2-nitrobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core . The content is structured to provide not just data, but also actionable insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound is a substituted aromatic compound with the chemical formula C₆H₃Br₂NO₂.[1] Its strategic importance in organic synthesis arises from the unique electronic and steric environment created by the two bromine atoms and the nitro group on the benzene ring.[2] This arrangement of functional groups dictates its reactivity and makes it a valuable precursor in the synthesis of more complex molecules.[2]

A summary of its key physical and chemical properties is presented below:

| Property | Value |

| CAS Number | 13402-32-9[1] |

| Molecular Formula | C₆H₃Br₂NO₂[1] |

| Molecular Weight | 280.90 g/mol [1] |

| Appearance | Solid |

| Boiling Point | 243°C at 760 mmHg[1] |

| Density | 2.101 g/cm³[1] |

| Flash Point | 100.7°C[1] |

| InChI Key | HATHNBZPXBWLFB-UHFFFAOYSA-N |

Synthesis of this compound

The most common synthetic route to this compound begins with benzene and involves a two-step process: nitration followed by bromination. The nitro group is introduced first as it is a meta-directing group, guiding the subsequent bromination to the desired positions.[2][3]

Figure 1: Synthetic pathway to this compound from benzene.

Experimental Protocol: Synthesis of this compound

-

Nitration of Benzene:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add benzene to the nitrating mixture with constant stirring, maintaining the temperature below 50°C.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

Pour the reaction mixture onto crushed ice and separate the organic layer (nitrobenzene). Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the nitrobenzene over anhydrous calcium chloride.

-

-

Bromination of Nitrobenzene:

-

In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a stirrer, place the dried nitrobenzene and a catalytic amount of iron filings.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling if necessary.

-

To achieve dibromination, an excess of bromine is used.

-

After the addition is complete, heat the mixture gently under reflux until the evolution of hydrogen bromide gas ceases.

-

Wash the reaction mixture with water, then with a dilute solution of sodium bisulfite to remove excess bromine, and finally with water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is primarily governed by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of the nitro group makes the benzene ring susceptible to attack by nucleophiles, leading to the displacement of one or both bromine atoms.[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The choice of reaction conditions can often allow for selective substitution of one bromine atom over the other.

Figure 2: Generalized mechanism of nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2,6-dibromoaniline. This transformation is a gateway to a wide range of further chemical modifications, including diazotization reactions. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.[4]

Experimental Protocol: Reduction to 2,6-Dibromoaniline

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an excess of tin (Sn) metal powder, followed by the slow addition of concentrated hydrochloric acid (HCl) with stirring.

-

The reaction is exothermic; maintain a gentle reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin hydroxides.

-

Extract the product, 2,6-dibromoaniline, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and terphenyl systems. The strong electron-withdrawing nature of the nitro group creates a reactivity difference between the two bromine atoms, which can be exploited for regioselective and successive functionalization in a one-pot fashion.[2]

Spectroscopic Data

While a complete set of publicly available experimental spectra is limited, the expected spectroscopic characteristics can be predicted based on the structure.

-

¹H NMR: The spectrum would show three protons in the aromatic region. The proton between the two bromine atoms would likely appear as a triplet, while the other two protons would exhibit doublet or doublet of doublets splitting patterns.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group would be significantly downfield due to its electron-withdrawing nature.

-

IR Spectroscopy: Characteristic strong peaks for the nitro group would be observed around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1370 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Hazards: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[5][6]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions. A thorough understanding of its physical properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals and functional materials.

References

- Benchchem. (n.d.). This compound|Organic Synthesis Building Block.

- Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene....

- ChemNet. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 13402-32-9.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Filo. (2025, July 1). The products formed in the following reaction sequence are: Given: Reac...

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

- 1. This compound | 13402-32-9 [chemnet.com]

- 2. benchchem.com [benchchem.com]

- 3. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

- 4. The products formed in the following reaction sequence are: Given: Reac.. [askfilo.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

1,3-Dibromo-2-nitrobenzene molecular weight and formula

<_ _ =" ' ; -: ; -: ; -: ;"> An In-depth Technical Guide: 1,3-Dibromo-2-nitrobenzene

Core Properties: Molecular Formula and Weight

This compound is an organic compound with the chemical formula C₆H₃Br₂NO₂.[1][2][3] Its molecular weight is approximately 280.90 g/mol .[1][2][4] This compound is also known by the synonym 2,6-Dibromonitrobenzene and is identified by the CAS Number 13402-32-9.[1][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| CAS Number | 13402-32-9 |

| Appearance | Solid |

| Density | 2.101 g/cm³[6] |

| Boiling Point | 243°C at 760 mmHg[6] |

| Flash Point | 100.7°C[6] |

Synthesis and Methodology

The synthesis of this compound is a critical process for its use as an aromatic intermediate in complex organic synthesis.[2] The strategic placement of two bromine atoms and a nitro group on the benzene ring makes it a valuable precursor for creating unsymmetrically substituted biaryl and terphenyl systems.[2]

A common synthetic route involves the electrophilic aromatic substitution of benzene.[2] The process typically starts with the nitration of benzene to form nitrobenzene, followed by bromination.[7] The nitro group acts as a meta-directing group, guiding the subsequent bromination steps.[2] To achieve the desired this compound, a controlled, step-wise bromination of nitrobenzene is employed.[7]

Diagram 1: Synthesis Workflow

Caption: Synthetic route from benzene to this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is utilized. These methods provide a comprehensive structural and purity profile of the synthesized compound.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| 1D NMR Spectroscopy (¹H NMR) | To determine the proton environment on the aromatic ring. |

| Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the presence of the nitro functional group. |

| Raman Spectroscopy | To provide complementary vibrational information to IR spectroscopy. |

The expected spectral data from these techniques provide a fingerprint for this compound, confirming its successful synthesis and purity.

Applications in Drug Development and Research

This compound is a high-value intermediate in the synthesis of pharmaceuticals and advanced materials.[2] Its unique structure is particularly useful in sequential Suzuki-Miyaura cross-coupling reactions.[2] The strong electron-withdrawing nature of the nitro group creates a reactivity difference between the two bromine atoms, allowing for their selective and successive functionalization.[2]

This methodology is extensively applied in the synthesis of p-terphenyl derivatives, which are important scaffolds in medicinal chemistry with potential as immunosuppressants, neuroprotective agents, antithrombotics, and anticancer compounds.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8][9] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[8][9]

Diagram 2: GHS Hazard Pictograms

Caption: GHS pictogram indicating potential hazards.

It is imperative to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when working with this compound.[8]

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. These resources include peer-reviewed papers, technical documents, and safety data sheets from reputable sources.

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 1,2-Dibromo-3-nitrobenzene | C6H3Br2NO2 | CID 12167356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13402-32-9 [sigmaaldrich.com]

- 6. This compound | 13402-32-9 [chemnet.com]

- 7. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-2-nitrobenzene (CAS No: 13402-32-9), a pivotal intermediate in advanced organic synthesis.[1] The strategic positioning of two bromine atoms and a nitro group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable precursor for pharmaceuticals, agrochemicals, and functional materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies such as recrystallization, and formulating products. This guide synthesizes theoretical principles of solubility with practical, field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a reliable resource for handling and utilizing this compound effectively.

Core Concepts: The Chemical Nature of this compound

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol .[2][3][4]

-

Chemical Name: this compound

-

Appearance: Typically a solid at room temperature.[3]

-

Molecular Structure:

-

A central benzene ring.

-

Two bromine atoms at positions 1 and 3.

-

A nitro group (NO₂) at position 2.

-

The presence of the electron-withdrawing nitro group and the two electronegative bromine atoms significantly influences the molecule's polarity and, consequently, its solubility. This substitution pattern creates a distinct dipole moment, rendering the molecule moderately polar.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[5] The dissolution process involves the overcoming of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. For this compound, its moderate polarity suggests a favorable solubility profile in solvents of similar polarity.

Predicted Solubility Profile of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polar nature of the carbonyl group in acetone interacts favorably with the dipole moment of this compound. |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate to High | While polar, acetonitrile is less polar than DMF and may exhibit slightly lower solvating power for this compound. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can engage in dipole-dipole interactions. Solubility is expected to be moderate at room temperature and likely to increase significantly with heating, making it a potential solvent for recrystallization. |

| Methanol | Moderate | Similar to ethanol, methanol's polarity should allow for moderate solubility. | |

| Isopropanol | Moderate | The larger alkyl chain in isopropanol compared to methanol and ethanol may slightly reduce its solvating power for polar compounds. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of this compound, leading to some degree of solubility. |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the moderately polar this compound. | |

| Carbon Tetrachloride | Low to Moderate | Although nonpolar, its use as a solvent in the synthesis of related compounds suggests some level of solubility.[1] | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent with a moderate polarity that is effective at dissolving a wide range of organic compounds. |

| Chloroform | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. |

Disclaimer: This table represents a predicted solubility profile based on theoretical principles. Experimental verification is essential for obtaining accurate and quantitative solubility data for specific applications.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both qualitative and quantitative methods for solubility determination.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Experimental Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent.

-

Observation at Room Temperature: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all. Record the observations.

-

Heating: For solvents in which the compound is not fully soluble at room temperature, gently heat the mixture in a water bath, observing any changes in solubility.

-

Cooling: Allow the heated mixtures to cool to room temperature and then in an ice bath. Observe if any precipitate forms, which can indicate a suitable solvent for recrystallization.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data at a given temperature.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolation of Supernatant:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed volumetric pipette to prevent premature crystallization.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry evaporating dish or beaker.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. A rotary evaporator can also be used.

-

-

Drying and Weighing:

-

Dry the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Accurately weigh the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Caption: Quantitative Solubility Determination Workflow.

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions.[3] Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data is sparse in the literature, a strong predictive understanding of its solubility can be derived from its moderately polar molecular structure. For applications requiring precise solubility values, the detailed qualitative and quantitative experimental protocols outlined herein offer a robust framework for empirical determination. A systematic approach to understanding the solubility of this compound is crucial for its effective application in research and development, particularly in the pharmaceutical and materials science industries.

References

-

Filo. (2025, May 30). Suggest a synthetic route from benzene to this compound. Retrieved from [Link]

Sources

1,3-Dibromo-2-nitrobenzene: A Comprehensive Technical Guide to Safe Handling and Emergency Management

This document serves as an in-depth technical guide for the safe handling, storage, and use of 1,3-Dibromo-2-nitrobenzene (CAS No. 13402-32-9). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein synthesizes established safety data to provide not just protocols, but the rationale behind them, ensuring a proactive and informed approach to laboratory safety.

Core Hazard Profile and Chemical Identity

This compound is a halogenated nitroaromatic compound. Its chemical structure dictates its reactivity and toxicological profile. The presence of two bromine atoms and an electron-withdrawing nitro group on the benzene ring makes it a useful synthetic intermediate, but also imparts specific hazards that must be rigorously managed.

-

Chemical Name: this compound

-

Synonyms: 2,6-Dibromonitrobenzene[1]

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[3] |

The causality for these hazards stems from the compound's chemical nature. As with many nitroaromatic compounds, absorption can potentially lead to systemic effects. The irritant properties are due to its ability to react with biological macromolecules on contact.[5]

Exposure Scenarios and First-Aid Protocols

Immediate and correct first aid is paramount to mitigate harm from exposure. Personnel should be trained on these protocols before handling the compound.

Experimental Protocol: First-Aid Response

-

General Instructions:

-

Move the exposed individual from the hazardous area to fresh air immediately.

-

Provide the attending medical professional with the Safety Data Sheet (SDS) for this compound.

-

Do not leave the individual unattended.

-

-

Inhalation Exposure:

-

If inhaled, move the person into fresh air.[3]

-

If breathing becomes difficult, administer oxygen.

-

If breathing ceases, begin artificial respiration immediately. Caution: Do not use mouth-to-mouth if the victim ingested or inhaled the substance.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately remove all contaminated clothing and shoes.

-

Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[3]

-

If skin irritation develops or persists, consult a physician.

-

-

Eye Contact:

-

Rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3]

-

Remove contact lenses, if present and easy to do so. Continue rinsing.

-

Seek immediate medical attention from an ophthalmologist.

-

-

Ingestion:

Engineering Controls, Handling, and Storage

Proactive measures through proper engineering controls and handling procedures are the primary barrier against exposure.

Engineering Controls

-

Ventilation: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to keep airborne concentrations to a minimum.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Safe Handling and Storage

-

Handling: Avoid all personal contact. Do not breathe dust. Wear the personal protective equipment detailed in Section 4. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage is at room temperature.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent contact.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield conforming to EU EN166 or US OSHA 29 CFR 1910.133. | Prevents eye contact which can cause serious irritation.[3] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). A chemically resistant lab coat or apron. | Prevents skin contact which causes irritation.[3] |

| Respiratory Protection | For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is required. | Prevents inhalation, which can cause respiratory tract irritation.[3] |

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol

In the event of a spill, a structured response is critical to ensure personnel safety and environmental protection.

DOT Language Diagram: Spill Response Workflow

Caption: Logical workflow for the safe management of a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas can be formed.[3]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes.[3]

Technical Data

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid / Crystalline Powder | [4] |

| Melting Point | Data not available | |

| Boiling Point | 243 °C at 760 mmHg | [2] |

| Water Solubility | Data not available (expected to be low) | |

| Density | 2.101 g/cm³ | [2] |

Toxicological and Stability Information

-

Reactivity: The product is chemically stable under standard ambient conditions.

-

Toxicological Summary: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] There is no data available to indicate that the compound is a germ cell mutagen or carcinogen.[3] As a nitroaromatic compound, absorption into the body could potentially lead to the formation of methemoglobin, which in sufficient concentration causes cyanosis; this is a known effect for the nitrobenzene class of chemicals.[5][6]

Disposal and Transport

-

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. Do not empty into drains or allow it to reach the sewage system.[7]

-

Transport: This substance is not typically regulated as a dangerous good for transport under IATA or DOT regulations. However, regulations can change, and shippers should always verify the latest requirements.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Public Health England. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 13402-32-9 [chemnet.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | 13402-32-9 [sigmaaldrich.com]

- 5. gov.uk [gov.uk]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-nitrobenzene from Benzene

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route for the preparation of 1,3-Dibromo-2-nitrobenzene, a valuable substituted aromatic compound in organic synthesis, starting from benzene. The synthesis involves a three-step sequence of electrophilic aromatic substitution reactions: nitration of benzene to form nitrobenzene, followed by a double bromination. This document details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization of the intermediate and final products. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary technical insights for successful and safe execution in a laboratory setting.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The strategic placement of the nitro and bromo substituents on the benzene ring offers multiple avenues for further functionalization. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the regioselectivity of subsequent reactions.

The most logical and widely accepted synthetic strategy to obtain this compound from benzene is a three-step process that leverages the directing effects of the substituents introduced at each stage. The overall transformation is depicted below:

Figure 1: Overall synthetic pathway from Benzene to this compound.

This guide will now delve into the specifics of each of these synthetic steps, providing detailed experimental procedures and the scientific rationale behind them.

Step 1: Nitration of Benzene to Nitrobenzene

The initial step in this synthesis is the nitration of benzene to introduce the nitro group. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanism and Rationale

The nitration of benzene is achieved by treating it with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[1][2]. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[3][4]. The nitronium ion is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Finally, a weak base (such as HSO₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding nitrobenzene[3].

The reaction is typically carried out at a controlled temperature, as higher temperatures can increase the likelihood of dinitration[1].

Detailed Experimental Protocol

Materials:

-

Benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Calcium Chloride

-

Round-bottom flask

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, carefully add 25 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 21 mL of concentrated nitric acid with swirling.

-

To this cooled acid mixture, add 17.5 mL of benzene dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 55°C.

-

After the addition of benzene is complete, attach a condenser to the flask and heat the mixture to 60°C for 40-45 minutes with occasional shaking.

-

Allow the reaction mixture to cool to room temperature and then pour it into 150 mL of cold water in a beaker.

-

Transfer the mixture to a separatory funnel and separate the lower layer of nitrobenzene.

-

Wash the nitrobenzene layer successively with water, 50 mL of 5% sodium bicarbonate solution, and again with water.

-

Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles |

| Benzene | 78.11 | 17.5 mL (15.3 g) | 0.196 |

| Nitric Acid (conc.) | 63.01 | 21 mL | ~0.33 |

| Sulfuric Acid (conc.) | 98.08 | 25 mL | ~0.46 |

| Nitrobenzene | 123.11 | Theoretical: 24.1 g | - |

Table 1: Reagent and Product quantities for the nitration of benzene.

Safety Precautions

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrobenzene, which is explosive.

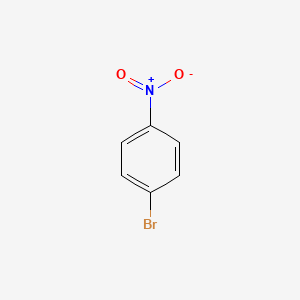

Step 2: First Bromination of Nitrobenzene to 3-Bromo-1-nitrobenzene

The second step involves the bromination of nitrobenzene. The nitro group is a deactivating and meta-directing group, which dictates the position of the incoming bromine atom.

Mechanism and Rationale

The nitro group deactivates the benzene ring towards electrophilic attack due to its strong electron-withdrawing nature. This deactivation means that more forcing conditions are required for bromination compared to benzene itself[3]. The reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), which is often generated in situ from iron filings and bromine[5]. The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the deactivated nitrobenzene ring.

The nitro group directs the incoming electrophile to the meta position. This is because the resonance structures of the carbocation intermediate formed upon attack at the ortho or para positions place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly unfavorable. Meta attack avoids this destabilization[5].

Detailed Experimental Protocol

Materials:

-

Nitrobenzene

-

Bromine (Br₂)

-

Iron powder ("ferrum reductum")

-

Sodium bisulfite solution

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Steam distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 270 g (2.2 moles) of dry nitrobenzene.

-

Heat the flask in an oil bath to 135-145°C.

-

Add 8 g of iron powder to the stirred nitrobenzene.

-

From the dropping funnel, add 180 cc (3.5 moles) of dry bromine portion-wise. The addition should be controlled to prevent the escape of bromine vapors. This typically takes about one hour.

-

After the initial addition, continue to stir and heat the mixture for another hour.

-

Repeat the addition of 8 g of iron powder and 60 cc of bromine twice more, with an hour of stirring and heating between each addition.

-

After the final addition, add a final 2 g of iron powder and continue heating for one more hour.

-

Pour the hot reaction mixture into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution to quench any unreacted bromine.

-

Purify the product by steam distillation. Collect the distillate until no more oily product is observed.

-

The yellow crystalline solid of 3-bromo-1-nitrobenzene is collected by suction filtration. The crude product can be further purified by recrystallization from ethanol.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles |

| Nitrobenzene | 123.11 | 270 g | 2.2 |

| Bromine | 159.81 | 180 cc (562 g) | 3.5 |

| Iron Powder | 55.85 | 26 g | 0.47 |

| 3-Bromo-1-nitrobenzene | 202.01 | Typical Yield: 60-75% | - |

Table 2: Reagent and Product quantities for the bromination of nitrobenzene.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. It should be handled in a fume hood with appropriate PPE, including gloves and safety goggles.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reflux condenser should be fitted with a gas trap.

-

The reaction is carried out at a high temperature, and care should be taken to avoid burns.

Step 3: Second Bromination of 3-Bromo-1-nitrobenzene to this compound

The final step is the introduction of a second bromine atom to the 3-bromo-1-nitrobenzene intermediate.

Mechanism and Rationale

In 3-bromo-1-nitrobenzene, both the nitro group and the bromine atom are deactivating and meta-directing. The nitro group is a stronger deactivating group than bromine. Both substituents direct the incoming electrophile to the positions meta to themselves. For the nitro group at position 1, the meta positions are 3 and 5. For the bromine at position 3, the meta positions are 1 and 5. Therefore, both groups direct the second bromination to position 5, leading to the formation of this compound.

Due to the presence of two deactivating groups, this reaction is expected to be slower than the first bromination and may require more forcing conditions.

Detailed Experimental Protocol

Materials:

-

3-Bromo-1-nitrobenzene

-

Bromine (Br₂)

-

Iron powder

-

Glacial acetic acid (optional solvent)

-

Sodium bisulfite solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-1-nitrobenzene in a suitable solvent such as glacial acetic acid, or use it neat if the reaction proceeds efficiently.

-

Add a catalytic amount of iron powder.

-

Heat the mixture to a temperature of 140-150°C.

-

Slowly add a stoichiometric amount or a slight excess of bromine to the reaction mixture.

-

Reflux the mixture for several hours until the evolution of HBr gas ceases. The reaction progress can be monitored by TLC or GC.

-

After cooling, the reaction mixture is poured into water and treated with a sodium bisulfite solution to remove excess bromine.

-

The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-1-nitrobenzene | 202.01 | (Starting Amount) | - |

| Bromine | 159.81 | (Stoichiometric) | - |

| This compound | 280.90 | (Expected Product) | - |

Table 3: Reagents for the second bromination step. Note: Specific quantities and yields for this step are not well-documented in readily available literature and may require optimization.

Safety Precautions

The safety precautions for this step are similar to the first bromination, with an emphasis on handling bromine and HBr gas safely. The higher reaction temperatures may require additional caution.

Characterization of the Final Product: this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 13402-32-9[6] |

| Molecular Formula | C₆H₃Br₂NO₂[6] |

| Molecular Weight | 280.90 g/mol [6] |

| Appearance | Solid |

| Boiling Point | 243°C at 760 mmHg[6] |

| Density | 2.101 g/cm³[6] |

Table 4: Physical properties of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro and bromo groups.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with the carbons attached to the bromine and nitro groups appearing at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br stretching vibrations (typically in the fingerprint region).

Conclusion

The synthesis of this compound from benzene is a robust and instructive multi-step process that highlights key principles of electrophilic aromatic substitution and substituent effects. By carefully controlling the reaction conditions at each stage—nitration, first bromination, and second bromination—the desired product can be obtained in a regioselective manner. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important chemical intermediate. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

-

BYJU'S. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Clark, J. (2023). The Nitration of Benzene. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Filo. (n.d.). Suggest a synthetic route from benzene to this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2003). bromination of nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-nitrobenzene. Retrieved from [Link]

Sources

- 1. 1,2-Dibromo-3-nitrobenzene | C6H3Br2NO2 | CID 12167356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. This compound | 13402-32-9 [chemnet.com]

- 6. This compound | 13402-32-9 [sigmaaldrich.com]

A Technical Guide to the Meta-Directing Influence of the Nitro Group in Electrophilic Aromatic Bromination

For Researchers, Scientists, and Drug Development Professionals

Abstract

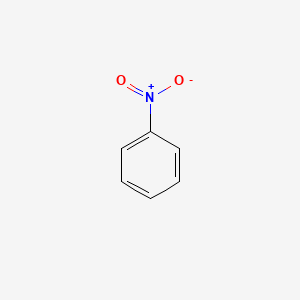

Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic synthesis, pivotal for the functionalization of aromatic systems in pharmaceutical and materials science. The bromination of nitrobenzene serves as a classic and instructive example of EAS on a strongly deactivated aromatic ring. The potent electron-withdrawing nature of the nitro (-NO₂) group profoundly diminishes the nucleophilicity of the benzene ring and governs the regioselectivity of the substitution.[1] This guide provides an in-depth examination of the electronic principles and mechanistic pathways that establish the nitro group as a powerful meta-director. We will dissect the resonance and inductive effects at play, analyze the stability of the reaction intermediates, and provide a field-proven experimental protocol for the synthesis of m-bromonitrobenzene.

The Electronic Architecture of Nitrobenzene: A Tale of Two Effects

The directive influence of any substituent on an aromatic ring is a direct consequence of its electronic interaction with the π-system. The nitro group exerts its influence through a powerful combination of two distinct electronic effects: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. Both the nitrogen and oxygen atoms of the nitro group are highly electronegative. This creates a strong dipole moment, with the nitrogen atom bearing a formal positive charge.[2] Consequently, the nitro group inductively withdraws electron density from the carbon atom to which it is attached, and this effect is propagated throughout the sigma framework of the benzene ring.[3] This generalized removal of electron density makes the entire ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene, a phenomenon known as ring deactivation .[4]

The Resonance Effect (-M)

More significant is the resonance, or mesomeric (-M), effect, which involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group can actively pull π-electron density out of the ring and onto its own oxygen atoms.[3][5] This is best illustrated by examining the resonance contributors of nitrobenzene.

Caption: Resonance delocalization in nitrobenzene.

As these structures illustrate, the resonance effect specifically removes electron density from the ortho and para positions, creating localized partial positive charges (δ+) at these sites.[2][6] The meta positions, however, do not bear this formal positive charge in any of the significant resonance contributors.[6][7]

The crucial insight is this: while the entire ring is deactivated by the inductive effect, the resonance effect preferentially deactivates the ortho and para positions .[7][8] An incoming electrophile, which is seeking a region of high electron density, will therefore preferentially attack the least electron-deficient (or least deactivated) position available—the meta position.[6]

Caption: The combined electronic effects of the nitro group.

The Bromination Mechanism: A Tale of Three Pathways

The bromination of nitrobenzene proceeds via the canonical two-step EAS mechanism: electrophilic attack followed by deprotonation.[1][9] However, the regiochemical outcome is dictated entirely by the relative stability of the carbocation intermediate (the arenium ion or sigma complex) formed in the first, rate-determining step.[10][11]

Step 1: Generation of the Electrophile Bromine itself is not sufficiently electrophilic to attack the strongly deactivated nitrobenzene ring. A Lewis acid catalyst, typically ferric bromide (FeBr₃), is required to polarize the Br-Br bond, generating a potent bromonium ion (Br⁺) electrophile complex.[12]

Step 2: Electrophilic Attack and the Stability of the Arenium Ion Let us analyze the arenium ion intermediates resulting from the attack of Br⁺ at the ortho, para, and meta positions.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the nitro group. This is an extremely unfavorable energetic situation. The positive charge of the carbocation is immediately adjacent to the formal positive charge on the nitrogen atom of the electron-withdrawing nitro group. This juxtaposition of two positive charges is highly destabilizing.[13]

-

Meta Attack: In contrast, when the electrophile attacks at the meta position, none of the three resonance structures of the arenium ion place the positive charge on the carbon bearing the nitro group.[13][14] While the positive charge is still destabilized by the inductive effect of the nearby nitro group, the meta intermediate avoids the severe electrostatic repulsion seen in the ortho and para intermediates.

Therefore, the arenium ion formed from meta attack is the least unstable , or the most stable, of the three possibilities. This translates to a lower activation energy for the meta pathway, making it the dominant reaction channel.

Caption: Energy pathways for the bromination of nitrobenzene.

Step 3: Deprotonation In the final, rapid step, a weak base (such as FeBr₄⁻) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, 1-bromo-3-nitrobenzene (m-bromonitrobenzene).[12]

Experimental Protocol: Synthesis of m-Bromonitrobenzene

This protocol describes a robust method for the laboratory-scale synthesis of m-bromonitrobenzene. The procedure is adapted from established methodologies.[1][15]

Self-Validation and Causality: Each step in this protocol is designed for safety and efficacy. The slow addition of bromine is critical to control the exothermic reaction. The use of a gas trap is mandatory to neutralize the corrosive HBr byproduct. The work-up sequence is designed to systematically remove unreacted reagents and the catalyst, ensuring the purity of the final product.

Materials and Equipment

| Materials | Equipment |

| Nitrobenzene | Round-bottom flask with stirrer bar |

| Bromine | Reflux condenser with gas trap |

| Anhydrous Ferric Bromide (FeBr₃) or Iron Filings | Dropping funnel |

| Dichloromethane (DCM) | Heating mantle |

| 10% Sodium bisulfite (NaHSO₃) solution | Separatory funnel |

| 5% Sodium hydroxide (NaOH) solution | Beakers, Erlenmeyer flasks |

| Brine (saturated NaCl solution) | Büchner funnel and filter flask |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

Step-by-Step Procedure

Caption: Experimental workflow for nitrobenzene bromination.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, place nitrobenzene (e.g., 41 g, 0.33 mol) and the iron catalyst (e.g., 8 g of "ferrum reductum").[15] Fit the flask with a reflux condenser connected to a gas trap (e.g., containing NaOH solution to neutralize HBr gas).

-

Addition of Bromine: Through a dropping funnel, add bromine (e.g., 56 g, 0.35 mol) slowly to the stirred mixture.[15] The addition rate should be controlled to manage the exothermic reaction and prevent bromine vapors from escaping the condenser.

-

Heating: After the bromine addition is complete, heat the reaction mixture using an oil bath to a temperature of 135–145°C.[15] Maintain this temperature with stirring for approximately 2-3 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark liquid into a beaker containing cold water (e.g., 1.5 L) and a sodium bisulfite solution (e.g., 50 mL saturated solution) to quench any unreacted bromine.[1][15]

-

Extraction: Transfer the mixture to a large separatory funnel. Extract the product with an organic solvent like dichloromethane (2 x 100 mL).

-

Washing: Sequentially wash the combined organic layers with water, a dilute sodium hydroxide solution (to remove acidic impurities), and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[1] Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

| Parameter | Value/Observation | Rationale |

| Reactant Ratio (Nitrobenzene:Bromine) | ~1 : 1.05 | A slight excess of bromine ensures complete consumption of the limiting reagent. |

| Catalyst | FeBr₃ or Fe filings | Generates the active Br⁺ electrophile.[12] |

| Reaction Temperature | 135–145 °C | Elevated temperature is required to overcome the high activation energy due to the deactivated ring.[1][15] |

| Reaction Time | 2-3 hours | Ensures the slow reaction proceeds to completion. |

| Typical Yield (Crude) | 60–75% | Yields can vary based on reaction scale and purification efficiency.[15] |

| Major Product | 1-bromo-3-nitrobenzene | The meta-isomer is the thermodynamically and kinetically favored product. |

Conclusion

The role of the nitro group as a meta-director in the bromination of nitrobenzene is a direct and predictable outcome of its fundamental electronic properties. The powerful combination of an electron-withdrawing inductive effect and a resonance effect deactivates the entire aromatic ring, with the resonance effect preferentially depleting electron density at the ortho and para positions.[7][16] This renders the meta position the least deactivated and therefore the most favorable site for electrophilic attack. The mechanism proceeds through the lowest energy arenium ion intermediate, avoiding the highly unstable carbocation that would result from ortho or para substitution.[13] A thorough understanding of these substituent effects is indispensable for professionals in drug development and chemical research, enabling the rational design and predictable synthesis of complex aromatic molecules.[1]

References

-

StudySmarter. (n.d.). Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂) is meta-directing and deactivating on the benzene ring. StudySmarter. Retrieved from [Link]

-

Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Quora. Retrieved from [Link]

-

KP, D. (2017). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Pearson+. Retrieved from [Link]

-

YouTube. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. YouTube. Retrieved from [Link]

-

Brainly.in. (2021). why nitro (-NO2 ) group in aromatic ring is called as ring deactivating group. Brainly.in. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved from [Link]

-

askIITians. (2010). Why does nitro group show -I effect having one unpaired electron?. askIITians. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Vedantu. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

-

Sarthaks eConnect. (2022). Explain the directive influence of nitro group in nitrobenzene. Sarthaks eConnect. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

-

YouTube. (2023). Bromination of Nitrobenzene - Short Version. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.in [brainly.in]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. sarthaks.com [sarthaks.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. atlas.org [atlas.org]

An In-depth Technical Guide to the Biological Activity of 1,3-Dibromo-2-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3-Dibromo-2-nitrobenzene (DBNB) is a versatile aromatic intermediate whose unique electronic and steric properties make it a valuable scaffold in the synthesis of complex organic molecules with significant biological potential. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the benzene ring imparts a distinct reactivity profile, enabling the regioselective synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the known and potential biological activities of DBNB derivatives, with a focus on their applications in antimicrobial and anticancer research. We will delve into the mechanistic underpinnings of their bioactivity, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Chemical Versatility and Biological Promise of this compound

This compound is a crystalline solid that serves as a pivotal building block in organic synthesis.[1] Its utility is primarily derived from the differential reactivity of its substituents. The nitro group, a strong electron-withdrawing moiety, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.[2][3] More importantly, it significantly influences the reactivity of the adjacent bromine atoms, making them susceptible to nucleophilic aromatic substitution and creating a reactivity gradient that can be exploited for sequential functionalization.[2] This unique characteristic is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and terphenyl structures.[2] These larger, often unsymmetrical, molecular architectures are frequently found in pharmacologically active compounds.[2]

The biological relevance of DBNB derivatives is intrinsically linked to the broader class of nitroaromatic and halogenated compounds, which have a long history in medicinal chemistry.[4][5] The nitro group can be bioreduced within cells to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[4][6] These reactive species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects.[4] The presence of bromine atoms can further enhance biological activity by increasing lipophilicity, which can improve membrane permeability, and by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.[5]

This guide will explore the synthesis of derivatives from this versatile precursor and detail their subsequent biological evaluation, providing both the theoretical framework and practical methodologies for researchers in the field.

Synthetic Pathways: From this compound to Bioactive Derivatives

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Terphenyl Derivatives

One of the most powerful applications of DBNB is in the sequential Suzuki-Miyaura cross-coupling reaction to generate p-terphenyl derivatives.[2] These structures are known to possess a range of biological activities, including immunosuppressive, neuroprotective, antithrombotic, and anticancer properties.[2]

Experimental Protocol: Predictive Synthesis of a p-Terphenyl Derivative

-

First Coupling Reaction:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol), an arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol).

-

Add an aqueous solution of a base, typically 2 M sodium carbonate (2.0 mmol).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mono-arylated product by column chromatography.

-

-

Second Coupling Reaction:

-